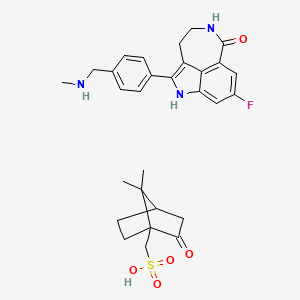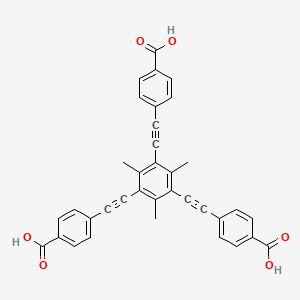
N-Acetylphenylalanine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Afalanine sodium can be synthesized through the amidomalonate synthesis method. This involves the amination of alpha-bromocarboxylic acids, which are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting bromoacids are then aminated to form alpha-aminocarboxylic acids .
Industrial Production Methods
In industrial settings, solid hydrated alkali metal salts of amino acids, including Afalanine sodium, are prepared by intimately contacting fine particles of the amino acid with sodium hydroxide in a substantially dry solid state. The reaction may be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide .
Chemical Reactions Analysis
Types of Reactions
Afalanine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afalanine sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Afalanine sodium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential antidepressant properties and its use in the formulation of novel pharmaceuticals.
Industry: Utilized in the production of artificial sweeteners and as a component in various industrial processes
Mechanism of Action
Afalanine sodium exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in the body, influencing metabolic pathways.
Pathways Involved: It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
Comparison with Similar Compounds
Afalanine sodium can be compared with other similar compounds, such as:
Alanine: A non-essential amino acid involved in protein synthesis and energy production.
Beta-Alanine: A non-proteogenic amino acid that acts as a precursor to carnosine synthesis and is used to improve exercise performance
Phenylalanine: An essential amino acid that serves as a building block for proteins and is involved in the production of neurotransmitters.
Afalanine sodium is unique due to its specific antidepressant properties and its role as a metabolite, distinguishing it from other amino acids and their derivatives.
Properties
CAS No. |
70461-63-1 |
|---|---|
Molecular Formula |
C11H12NNaO3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
sodium;(2S)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1/t10-;/m0./s1 |
InChI Key |
RBMBEFVVHHNLAR-PPHPATTJSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)



![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)



![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
